1-(6-quinolin-8-ylpyridin-2-yl)ethanol
説明
特性
IUPAC Name |
1-(6-quinolin-8-ylpyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11(19)14-8-3-9-15(18-14)13-7-2-5-12-6-4-10-17-16(12)13/h2-11,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBVCPUMFFYCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)C2=CC=CC3=C2N=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Substituent Electronic and Steric Profiles
- (6-Methoxypyridin-2-yl)-methanol (): The methoxy group is electron-donating, enhancing pyridine’s basicity. However, the smaller size of methanol vs. ethanol may reduce solubility in polar solvents.
- 1-(6-Quinolin-8-ylpyridin-2-yl)ethanol: The quinolin-8-yl group introduces extended conjugation and planarity, favoring interactions with biological targets like DNA or protein pockets.
Functional Group Comparisons
- 1-(4-Nitrophenyl)-2-(4-quinolinyl)-1-ethanone (): The ketone functional group is electron-withdrawing, which may stabilize enolate formation but limits hydrogen-bond donation.
- Amino- and Piperidine-Substituted Quinolines (): Compounds like 1-[(6-methoxyquinolin-8-yl)amino]-2-methyl-3-piperidin-1-ylpropan-2-ol feature basic amino groups that can form salts, enhancing bioavailability. The target compound’s neutral ethanol group may reduce ionizability but improve passive membrane permeability .
Stability Considerations
- The ethanol group is susceptible to oxidation to a ketone, particularly under acidic or oxidative conditions. This contrasts with methoxy or iodo substituents, which are more stable but less reactive. Stability studies comparing these derivatives under physiological conditions would be critical for drug development .
Physicochemical and Pharmacological Properties
Table 1: Comparative Properties of Selected Compounds
| Compound | Substituent (6-position) | Functional Group | LogP* (Predicted) | Hydrogen-Bond Capacity |
|---|---|---|---|---|
| (6-Iodopyridin-2-yl)-methanol | Iodo | Methanol | ~2.1 | Donor + Acceptor |
| (6-Methoxypyridin-2-yl)-methanol | Methoxy | Methanol | ~1.8 | Donor + Acceptor |
| 1-(6-Quinolin-8-ylpyridin-2-yl)ethanol | Quinolin-8-yl | Ethanol | ~2.5 | Donor + Acceptor |
| 1-(4-Nitrophenyl)-2-(4-quinolinyl)-1-ethanone | Nitrophenyl | Ketone | ~3.0 | Acceptor only |
*LogP values estimated using fragment-based methods.
- Solubility: The ethanol group improves aqueous solubility compared to iodinated or methoxy analogues, though the quinoline moiety may counteract this due to hydrophobicity.
- Biological Activity: Quinoline derivatives are explored for antimalarial (e.g., chloroquine analogs) and anticancer applications. The target compound’s ethanol group could modulate interactions with heme (in antimalarials) or kinase pockets (in anticancer agents) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(6-quinolin-8-ylpyridin-2-yl)ethanol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling reactions between quinoline and pyridine derivatives. Key steps include:
- Catalyst Selection : Use of Pd/C for hydrogenation (e.g., in nitro-group reduction to amine intermediates) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency, as seen in analogous quinoline derivatives .
- Purification : Column chromatography or recrystallization (e.g., using petroleum ether) improves purity .
Q. Which spectroscopic techniques are recommended for structural confirmation of 1-(6-quinolin-8-ylpyridin-2-yl)ethanol?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ = 5.02 ppm for NH2 in analogous compounds) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–Cl bond distances in chlorinated quinolines) .
- Mass Spectrometry : Validates molecular weight (e.g., 138.17 g/mol for related pyridine-ethanol derivatives) .
Q. How is this compound utilized in preliminary antimicrobial assays?
- Experimental Design :
- Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Dose-Response Curves : Evaluate minimum inhibitory concentration (MIC) using broth microdilution .
- Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only controls to isolate compound effects .
Advanced Research Questions
Q. How do solvent composition and concentration modulate the compound’s thermoresponsive behavior and bioactivity?
- Mechanistic Insights :
- Solvent polarity (e.g., MeOH vs. DMSO) alters aggregation states, impacting solubility and ligand-receptor binding .
- Concentration-dependent effects: Higher concentrations may induce micelle formation, reducing bioavailability .
- Validation Methods : Dynamic light scattering (DLS) and isothermal titration calorimetry (ITC) to study solvent interactions .
Q. What strategies resolve contradictions in cytotoxicity data across cancer cell lines?
- Data Reconciliation Framework :
- Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and assay protocols (e.g., MTT vs. ATP-based viability) .
- Environmental Controls : Monitor pH, temperature, and serum content to minimize variability .
- Meta-Analysis : Cross-reference IC₅₀ values with structural analogs (e.g., 1-(6-Aminopyridin-2-yl)ethanol) to identify substituent-specific trends .
Q. What advanced techniques elucidate the compound’s enzyme inhibition mechanisms?
- Kinetic Studies :
- Enzyme Kinetics : Measure Kₘ and Vₘₐₓ shifts via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- Structural Biology : Co-crystallization with target enzymes (e.g., kinases) to map binding pockets .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities for quinoline-pyridine hybrids .
Key Considerations for Experimental Design
- Synthetic Reproducibility : Document catalyst lot numbers and solvent purity to mitigate batch-to-batch variability .
- Data Robustness : Triplicate assays with statistical analysis (e.g., ANOVA) to ensure significance .
- Nomenclature Compliance : Use IUPAC naming (e.g., "quinolin-8-yl" for substituent positioning) to avoid ambiguity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
